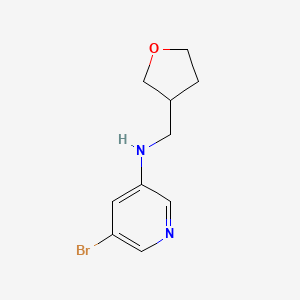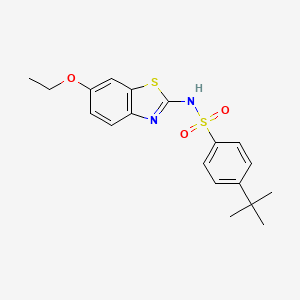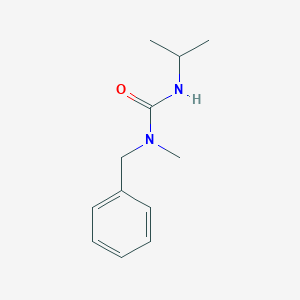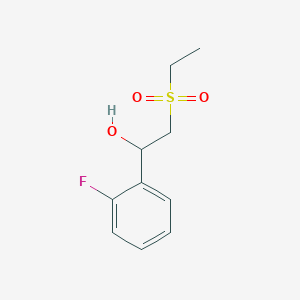
5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine is a chemical compound that has been extensively studied in scientific research. This compound is known for its potential applications in the field of medicinal chemistry due to its unique properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound has been shown to inhibit the activity of various receptors, including the adenosine A2A receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine have been extensively studied in vitro and in vivo. This compound has been shown to have potent anti-inflammatory and anti-cancer effects, making it a potential candidate for the development of new therapeutic agents. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine in lab experiments is its potent inhibitory activity against various enzymes and receptors. This compound has been shown to have good selectivity and potency, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its relatively high cost and the complexity of its synthesis method.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine. One area of research that has received significant attention is the development of new therapeutic agents based on this compound. Additionally, there is a need for further studies to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for the development of new synthesis methods that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-bromo-5-chloropyridine with sodium hydroxide to form the corresponding pyridine-N-oxide. The pyridine-N-oxide is then reacted with oxirane to form 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine. This synthesis method has been optimized to produce high yields of the desired product.
Aplicaciones Científicas De Investigación
5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the development of new therapeutic agents. Some of the areas of research where this compound has been studied include cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-3-10(6-12-5-9)13-4-8-1-2-14-7-8/h3,5-6,8,13H,1-2,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYAUAQZQVPXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)




![6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)
![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)
![5-Methyl-2,3-[1,3]butadieno-5,6-propano-5,6-dihydroimidazo[1,2-c]quinazoline-11-one](/img/structure/B6627437.png)

![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)

![(4,5-dimethyl-1H-indol-2-yl)-(4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)methanone](/img/structure/B6627458.png)
![3-[4-[(1-Phenylpyrazol-3-yl)methyl]morpholin-2-yl]phenol](/img/structure/B6627459.png)
![N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide](/img/structure/B6627461.png)